

Application Notes and Protocols: Selective Sonogashira Coupling of 2-Chloro-8-iodoquinoxaline

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Compound of Interest

Compound Name: 2-Chloro-8-iodoquinoxaline

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Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is of significant importance in medicinal chemistry and materials science for the synthesis of complex molecules. These application notes provide a detailed protocol for the selective Sonogashira coupling of **2-Chloro-8-iodoquinoxaline**. The inherent difference in reactivity between the aryl iodide and aryl chloride moieties allows for a highly regioselective reaction, with the coupling occurring preferentially at the more reactive C-I bond. This selective functionalization provides a valuable platform for the synthesis of novel quinoxaline derivatives as potential therapeutic agents and advanced materials.

The general reactivity trend for aryl halides in Sonogashira coupling is $I > Br > Cl > OTf$, which forms the basis for the selective reaction described herein.^[1] This protocol has been developed based on established procedures for the Sonogashira coupling of related dihalogenated N-heterocycles.

Reaction Principle

The selective Sonogashira coupling of **2-Chloro-8-iodoquinoxaline** with a terminal alkyne is achieved using a palladium catalyst, typically in the presence of a copper(I) co-catalyst and an amine base. The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl iodide to the palladium(0) complex, followed by transmetalation with a copper acetylide (formed in situ from the terminal alkyne and the copper(I) salt) and subsequent reductive elimination to afford the desired 8-alkynyl-2-chloroquinoxaline and regenerate the active palladium(0) catalyst.

Experimental Protocols

This section provides a detailed experimental protocol for the selective Sonogashira coupling of **2-Chloro-8-iodoquinoxaline** with phenylacetylene as a representative terminal alkyne.

Materials and Reagents:

- **2-Chloro-8-iodoquinoxaline**
- Phenylacetylene
- Bis(triphenylphosphine)palladium(II) dichloride ($\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$)
- Copper(I) iodide (CuI)
- Triethylamine (TEA), anhydrous
- Tetrahydrofuran (THF), anhydrous
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate for chromatography

Equipment:

- Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar
- Inert gas (Nitrogen or Argon) supply
- Magnetic stirrer with heating plate
- Standard laboratory glassware
- Rotary evaporator
- Thin Layer Chromatography (TLC) plates and developing chamber
- UV lamp for TLC visualization
- Glass column for chromatography

Procedure:

- **Reaction Setup:** To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add **2-Chloro-8-iodoquinoxaline** (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.05 mmol, 5 mol%).
- **Solvent and Reagent Addition:** Add anhydrous tetrahydrofuran (10 mL) and anhydrous triethylamine (3.0 mmol, 3.0 equiv). Stir the mixture at room temperature for 10 minutes.
- **Alkyne Addition:** Add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture.
- **Reaction Conditions:** Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexanes:Ethyl Acetate 8:2).
- **Work-up:** Upon completion of the reaction (as indicated by TLC), dilute the reaction mixture with ethyl acetate (20 mL).
- Filter the mixture through a pad of Celite® to remove the catalyst residues and wash the pad with ethyl acetate (3 x 10 mL).

- Combine the organic filtrates and wash with saturated aqueous ammonium chloride solution (2 x 20 mL) and then with brine (1 x 20 mL).
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure 2-chloro-8-(phenylethynyl)quinoxaline.

Data Presentation

The following table summarizes the typical reaction conditions and expected yields for the selective Sonogashira coupling of **2-Chloro-8-iodoquinoxaline** with various terminal alkynes, based on analogous reactions reported in the literature.

Entry	Alkyne	Pd Cataly st (mol%)	Cu(I) Cataly st (mol%)	Base (equiv)	Solvent	Temp. (°C)	Time (h)	Yield (%)
1	Phenylacetylene	Pd(PPh ₃) ₂ Cl ₂ (3)	CuI (5)	TEA (3)	THF	RT	18	85-95
2	1-Hexyne	Pd(PPh ₃) ₄ (3)	CuI (5)	DIPEA (3)	DMF	RT	24	80-90
3	Trimethylsilylacetylene	Pd(PPh ₃) ₂ Cl ₂ (3)	CuI (5)	TEA (3)	THF	RT	12	90-98
4	3-Hydroxy-3-methyl-1-butyne	Pd(PPh ₃) ₂ Cl ₂ (3)	CuI (5)	TEA (3)	THF/TEA	40	16	75-85

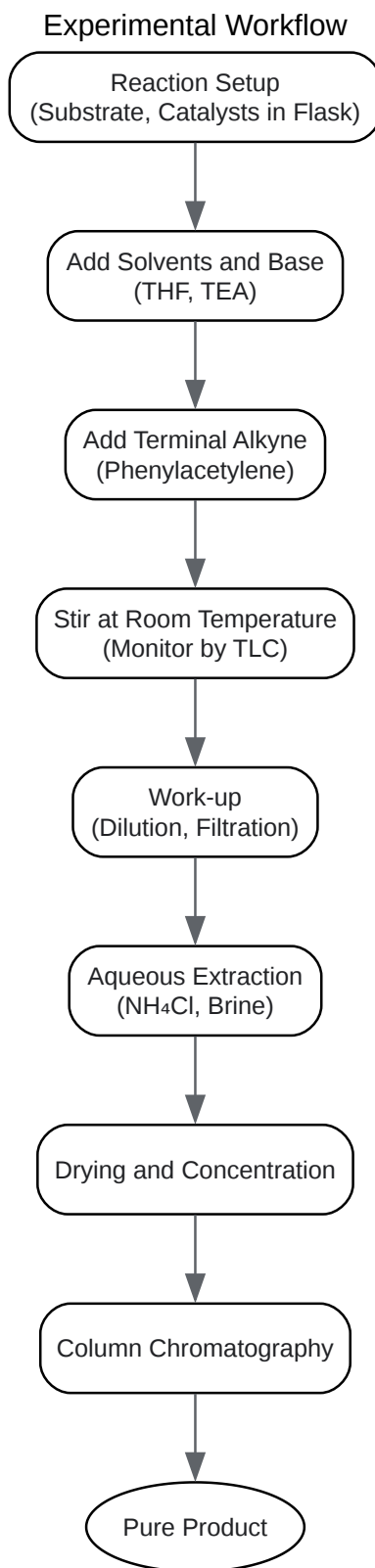
Yields are indicative and may vary depending on the specific substrate and reaction conditions.

Visualizations

Reaction Scheme

Caption: Reaction scheme for the selective Sonogashira coupling.

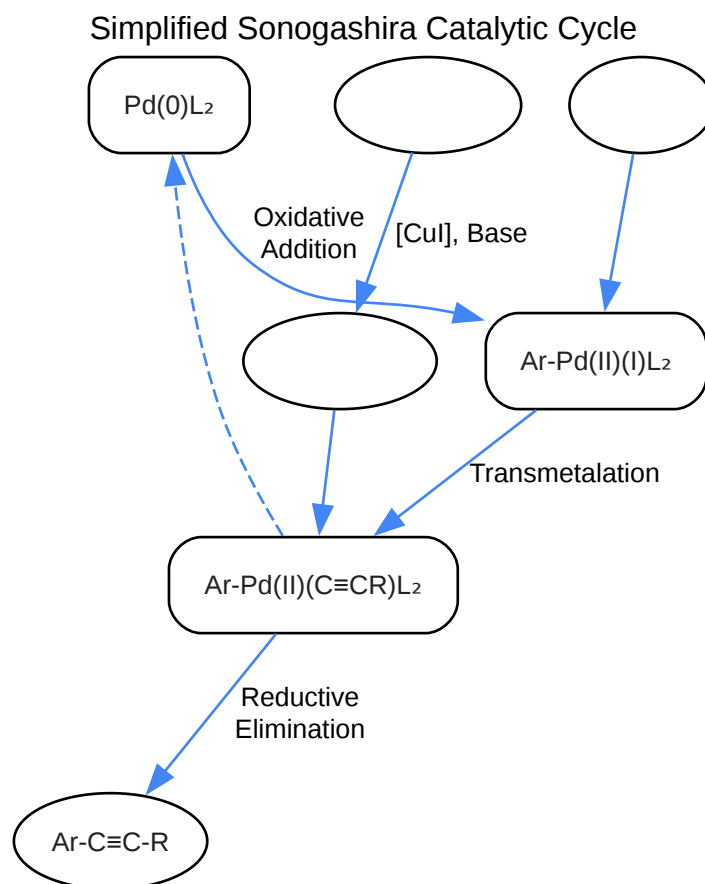
Experimental Workflow



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Caption: Step-by-step experimental workflow.

Catalytic Cycle



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References

- 1. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
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